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molecular formula C11H12N4 B8546647 4-Methyl-6-(2-methyl-pyridin-4-yl)-pyrimidin-2-ylamine

4-Methyl-6-(2-methyl-pyridin-4-yl)-pyrimidin-2-ylamine

Cat. No. B8546647
M. Wt: 200.24 g/mol
InChI Key: RVCNTFGMLAONLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08466162B2

Procedure details

A mixture of 2.00 g (13.9 mmol) 2-amino-4-chloro-6-methylpyrimidine, 2.48 g (18.1 mmol) 2-picoline-4-boronic acid, 0.43 g (2.8 mmol) tetrakis(triphenylphosphine)palladium(0) and 3.85 g (27.9 mmol) potassium carbonate in 40 mL 1,2-dimethoxyethane and 4 mL water is heated to reflux temperature and stirred overnight. The reaction mixture is concentrated under reduced pressure, water is added and the precipitated product is filtered off and dried in vacuo at 40° C. Yield: 1.94 g (69%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.43 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([CH3:9])[N:3]=1.[N:10]1[CH:15]=[CH:14][C:13](B(O)O)=[CH:12][C:11]=1[CH3:19].C(=O)([O-])[O-].[K+].[K+]>COCCOC.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:9][C:4]1[CH:5]=[C:6]([C:13]2[CH:14]=[CH:15][N:10]=[C:11]([CH3:19])[CH:12]=2)[N:7]=[C:2]([NH2:1])[N:3]=1 |f:2.3.4,^1:36,38,57,76|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)C
Name
Quantity
2.48 g
Type
reactant
Smiles
N1=C(C=C(C=C1)B(O)O)C
Name
Quantity
3.85 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
4 mL
Type
solvent
Smiles
O
Name
Quantity
0.43 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under reduced pressure, water
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
the precipitated product is filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC1=NC(=NC(=C1)C1=CC(=NC=C1)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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